1-(6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine is a heterocyclic compound that belongs to the class of triazolopyridazines. This compound is characterized by the presence of a bromophenyl group attached to a triazolopyridazine core, which is further linked to an ethanamine moiety.
Preparation Methods
The synthesis of 1-(6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of a hydrazine derivative with a bromophenyl-substituted pyridazine . The reaction conditions often involve the use of ethanol as a solvent and refluxing at elevated temperatures . Industrial production methods may employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted derivatives of the original compound .
Scientific Research Applications
1-(6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as a kinase inhibitor, particularly targeting c-Met and VEGFR-2, which are involved in cancer cell proliferation.
Material Science: The compound’s unique structure makes it a candidate for use in the development of high-energy materials and semiconductors.
Biological Research: It has shown promise in inhibiting the growth of certain cancer cell lines, making it a valuable tool in cancer research.
Mechanism of Action
The mechanism of action of 1-(6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active sites of c-Met and VEGFR-2, thereby inhibiting their activity and preventing downstream signaling pathways that lead to cell proliferation and survival . Molecular docking studies have shown that the compound fits well into the binding pockets of these kinases, which explains its inhibitory effects .
Comparison with Similar Compounds
1-(6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine can be compared with other triazolopyridazine derivatives:
6,7-Diamino-3,8-dinitro-[1,2,4]triazolo[4,3-b]pyridazine: This compound is used in the development of low-sensitivity high-energy materials.
7-Amino-6-azido-3,8-dinitro-[1,2,4]triazolo[4,3-b]pyridazine: Another derivative with applications in high-energy materials.
The uniqueness of this compound lies in its bromophenyl group, which provides additional sites for chemical modification and enhances its potential as a versatile building block in synthetic chemistry .
Properties
Molecular Formula |
C13H12BrN5 |
---|---|
Molecular Weight |
318.17 g/mol |
IUPAC Name |
1-[6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethanamine |
InChI |
InChI=1S/C13H12BrN5/c1-8(15)13-17-16-12-7-6-11(18-19(12)13)9-2-4-10(14)5-3-9/h2-8H,15H2,1H3 |
InChI Key |
LSVKWMHUEHNYOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NN=C2N1N=C(C=C2)C3=CC=C(C=C3)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.